molecular formula C16H12ClNO B1314370 4-[(4-Chloro-1-naphthyl)oxy]aniline CAS No. 76590-21-1

4-[(4-Chloro-1-naphthyl)oxy]aniline

Cat. No.: B1314370
CAS No.: 76590-21-1
M. Wt: 269.72 g/mol
InChI Key: ZKDDFKIOAIQYSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]aniline typically involves the reaction of 4-chloro-1-naphthol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-chloro-1-naphthol reacts with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chloro-1-naphthyl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(4-Chloro-1-naphthyl)oxy]aniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity through conformational changes .

Comparison with Similar Compounds

Uniqueness: 4-[(4-Chloro-1-naphthyl)oxy]aniline is unique due to its combination of a naphthalene ring, chlorine substitution, and aniline group connected via an ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-12-7-5-11(18)6-8-12/h1-10H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDDFKIOAIQYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531698
Record name 4-[(4-Chloronaphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76590-21-1
Record name 4-[(4-Chloronaphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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